4-(4-nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a nitrophenyl and a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazolopyridines depending on the reagents used.
Scientific Research Applications
4-(4-nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit microtubule polymerization.
Biological Studies: The compound is studied for its antimicrobial and antiviral activities.
Chemical Biology: It serves as a scaffold for the development of new bioactive molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . This mechanism is crucial for its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents, affecting their biological activities and chemical properties.
Pyridin-4-yl-1,2,4-triazines: These compounds have a similar pyridine ring but differ in their additional ring systems and substituents.
Uniqueness
4-(4-nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit microtubule polymerization and its potential as an anticancer agent set it apart from other similar compounds .
Properties
Molecular Formula |
C18H12N4O3 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C18H12N4O3/c23-18-16-15(12-6-8-14(9-7-12)22(24)25)10-11-19-17(16)20-21(18)13-4-2-1-3-5-13/h1-11H,(H,19,20) |
InChI Key |
WRTDZNAPEDEILA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.